
4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a piperidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the piperidinyl group can be added via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-2-(piperidin-4-yl)pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)methanone
- 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)benzene
Uniqueness
4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine is unique due to the presence of both a pyrimidine ring and a piperidinyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C16H19N3O/c1-20-14-4-2-12(3-5-14)15-8-11-18-16(19-15)13-6-9-17-10-7-13/h2-5,8,11,13,17H,6-7,9-10H2,1H3 |
InChI Key |
FHOYECABJATWIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


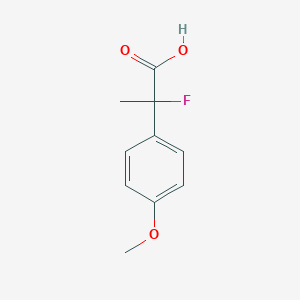

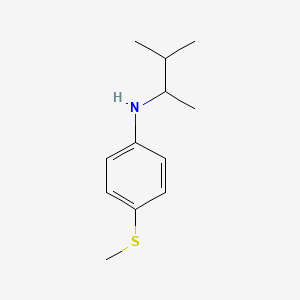
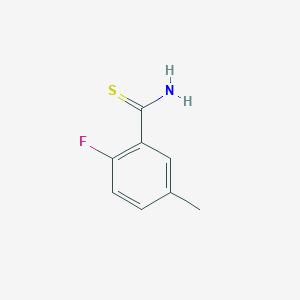

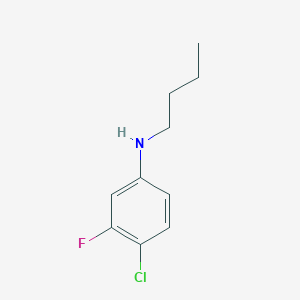
amine](/img/structure/B13260444.png)

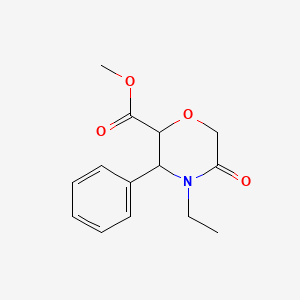
![3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13260451.png)
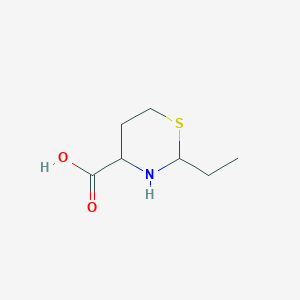
![Spiro[2.4]heptane-4-carboxamide](/img/structure/B13260471.png)
![2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13260477.png)
![5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13260482.png)
